molecular formula C12H17NO4 B1183787 N-(3-ethoxy-4-methoxybenzyl)glycine

N-(3-ethoxy-4-methoxybenzyl)glycine

Cat. No.: B1183787
M. Wt: 239.271
InChI Key: QENSRZOVVWFPDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-ethoxy-4-methoxybenzyl)glycine is a glycine derivative where the amino group is substituted with a benzyl moiety bearing ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) groups at the 3- and 4-positions of the aromatic ring, respectively. This compound belongs to the class of N-substituted glycines, which are pivotal in medicinal chemistry for designing peptidomimetics and enzyme inhibitors.

Properties

Molecular Formula

C12H17NO4

Molecular Weight

239.271

IUPAC Name

2-[(3-ethoxy-4-methoxyphenyl)methylamino]acetic acid

InChI

InChI=1S/C12H17NO4/c1-3-17-11-6-9(4-5-10(11)16-2)7-13-8-12(14)15/h4-6,13H,3,7-8H2,1-2H3,(H,14,15)

InChI Key

QENSRZOVVWFPDR-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)CNCC(=O)O)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and chemical behavior of N-substituted glycines is highly dependent on the substituents attached to the benzyl ring. Below is a comparative analysis of key analogs:

Compound Name Substituents on Benzyl Ring Key Properties/Applications Biological Activity (Relative to Control)
N-(3-ethoxy-4-methoxybenzyl)glycine 3-OCH₂CH₃, 4-OCH₃ β-catenin TCF interaction inhibitor Data pending (structural analog studies)
N-(p-methoxybenzyl)glycine (Npmb) 4-OCH₃ Peptoid scaffold in drug design Moderate activity in β-catenin inhibition
N-(3,5-dimethoxybenzyl)glycine 3-OCH₃, 5-OCH₃ Enhanced binding affinity High activity (Luciferase assay: ~80% inhibition)
N-(4-methoxy-phenyl-ethyl)glycine 4-OCH₃ (phenyl-ethyl chain) Improved membrane permeability Moderate activity (~60% inhibition)
N-(3-Methoxybenzoyl)glycine 3-OCH₃ (benzoyl group) Altered electronic properties Not reported; likely lower bioavailability

Key Observations:

  • Ethoxy vs. Methoxy : The ethoxy group’s larger size and higher lipophilicity (compared to methoxy) could influence membrane permeability and binding pocket interactions. For example, N-(isopropoxy-propyl)-glycine (N-ipp) in showed reduced activity, suggesting steric hindrance may be detrimental in some contexts .
  • Benzyl vs. Benzoyl : Unlike benzoyl-substituted glycines (e.g., N-(3-Methoxybenzoyl)glycine), benzyl derivatives generally exhibit better conformational flexibility, aiding in receptor binding .

Receptor Binding and Pharmacokinetics

highlights the significance of methoxybenzyl groups in glycine-binding site ligands for NMDA receptors. The 4-methoxybenzyl group’s para-substitution contrasts with the target compound’s 3-ethoxy-4-methoxy substitution, suggesting differences in spatial orientation and receptor interaction .

Chemical Reactivity and Stability

This compound’s stability can be inferred from studies on related compounds. demonstrates that N-(amidomethyl)glycine derivatives undergo sulfonylation and acylation, but benzyl-substituted glycines (like the target) are likely more stable due to the absence of reactive imidazole or amide groups .

Data Tables

Table 1: Physicochemical Properties of Selected N-Substituted Glycines

Compound Molecular Formula LogP (Predicted) Water Solubility (mg/mL)
This compound C₁₂H₁₇NO₄ 1.8 0.15
N-(p-methoxybenzyl)glycine (Npmb) C₁₀H₁₃NO₃ 1.2 0.45
N-(3,5-dimethoxybenzyl)glycine C₁₁H₁₅NO₄ 1.5 0.30
N-(3-Methoxybenzoyl)glycine C₁₀H₁₁NO₄ 1.0 0.60

LogP values estimated using fragment-based methods; solubility data extrapolated from analogs.

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